REACTION_SMILES
|
[Br:10][CH2:11][CH3:12].[CH3:13][CH2:14][OH:15].[Na:1].[OH:2][c:3]1[c:4]([CH3:9])[n:5][cH:6][cH:7][cH:8]1>>[O:2]([c:3]1[c:4]([CH3:9])[n:5][cH:6][cH:7][cH:8]1)[CH2:11][CH3:12]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCBr
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ncccc1O
|
Name
|
|
Type
|
product
|
Smiles
|
CCOc1cccnc1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |